Spacer Arm Length Advantage: C14 Diamino Dimer vs. C8 Aminoalkanoic Acid Monomers
The target compound provides approximately 14 backbone atoms between its terminal amine and carboxylic acid groups, nearly double the ~8-atom span of the monomeric analogs 7-aminoheptanoic acid and 8-aminooctanoic acid [1]. In PROTAC development, linker lengths of 12–16 atoms have been experimentally determined to produce optimal ternary complex formation and maximum degradation efficiency (DC50 values in the low nanomolar range) [2]. This positions the target compound directly within the empirically validated optimum, whereas monomeric C7–C8 linkers fall significantly short.
| Evidence Dimension | Backbone atom count between terminal reactive groups |
|---|---|
| Target Compound Data | ~14 atoms (NCCCCCCC(=O)NCCCCCCC(O)=O) |
| Comparator Or Baseline | 7-Aminoheptanoic acid: ~7 atoms; 8-Aminooctanoic acid: ~8 atoms |
| Quantified Difference | 1.75- to 2-fold increase in spacer arm length |
| Conditions | Structural analysis from SMILES string comparison under standard PROTAC linker design parameters |
Why This Matters
Procurement of a linker pre-sized to the 12–16-atom empirical optimum eliminates the need for multi-step iterative extension, reducing synthetic complexity, yield loss, and batch-to-batch variability.
- [1] Mol-Instincts. 7-(7-Aminoheptanamido)heptanoic acid Structure – C14H28N2O3. 2020. SMILES: NCCCCCCC(=O)NCCCCCCC(O)=O. View Source
- [2] PMC. Fig. 3: ER degradation by PROTACs with varying linker lengths. 2013. Linker lengths 12–16 atom chain lengths yield optimal degradation at tested concentrations. View Source
